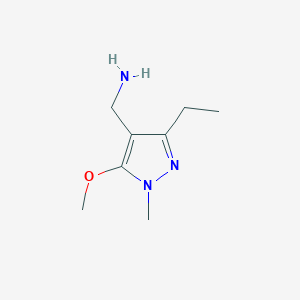
(3-ethyl-5-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine
Vue d'ensemble
Description
The compound “(3-ethyl-5-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine” belongs to the class of pyrazole-bearing compounds. These compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
Hydrazine-coupled pyrazoles, including “this compound”, have been successfully synthesized. The structures of these compounds were verified using elemental microanalysis, FTIR, and 1H NMR techniques . Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Molecular Structure Analysis
The molecular structure of “this compound” was confirmed using various techniques such as elemental microanalysis, FTIR, and 1H NMR .
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of pyrazole derivatives, including compounds similar to (3-ethyl-5-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine, have been explored in various studies. For instance, the ambient-temperature synthesis of novel N-pyrazolyl imines via a condensation reaction between pyrazole amines and aldehydes has been reported, highlighting the method's efficiency and the detailed characterization of the resulting compounds (Diana Becerra et al., 2021). This process underscores the versatility of pyrazole derivatives in synthetic chemistry and their potential for further functionalization.
Biological Activities
Pyrazole derivatives have shown significant biological activities, including antimicrobial and anticancer properties. A study by H. Hafez et al. (2016) synthesized a series of pyrazole derivatives and evaluated them for in vitro antimicrobial and anticancer activity, with some compounds exhibiting higher anticancer activity than the reference drug, doxorubicin (H. Hafez et al., 2016). Another research synthesized pyrazolyl-based anilines demonstrating significant antibacterial and antifungal activity, highlighting the potential of pyrazole derivatives in developing new antimicrobial agents (Venkateswarlu Banoji et al., 2022).
Optical and Material Science Applications
In material science, pyrazole derivatives have been utilized for their optical properties. A study by Zhen-Ju Jiang et al. (2012) focused on the synthesis and optical properties of novel pyrazole derivatives, which showed varying absorption and emission spectra based on the substituents, indicating their potential use in optical materials and devices (Zhen-Ju Jiang et al., 2012).
Orientations Futures
The future directions for the research and development of “(3-ethyl-5-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine” and similar compounds could involve further exploration of their antileishmanial and antimalarial activities. These compounds may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
Mécanisme D'action
Target of Action
Similar compounds such as pralsetinib (blu-667) are known to target the ret (c-ret) protein . The RET protein plays a crucial role in cell signaling pathways that control cell growth and differentiation .
Mode of Action
Similar compounds like pralsetinib (blu-667) inhibit the ret protein, thereby blocking the signaling pathways that lead to cell proliferation .
Biochemical Pathways
Compounds that inhibit the ret protein, such as pralsetinib (blu-667), can affect multiple signaling pathways involved in cell growth and differentiation .
Pharmacokinetics
Similar compounds like pralsetinib (blu-667) are soluble in dmso, suggesting good bioavailability .
Result of Action
Inhibition of the ret protein by similar compounds can lead to a decrease in cell proliferation .
Action Environment
Similar compounds like pralsetinib (blu-667) are stored at 4°c, suggesting that temperature may affect stability .
Propriétés
IUPAC Name |
(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-4-7-6(5-9)8(12-3)11(2)10-7/h4-5,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQWQAQDDYPUOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1CN)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


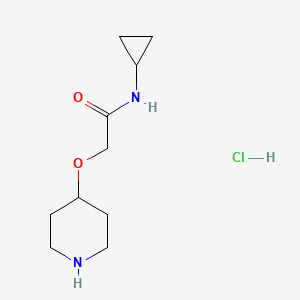
![4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride](/img/structure/B1377293.png)
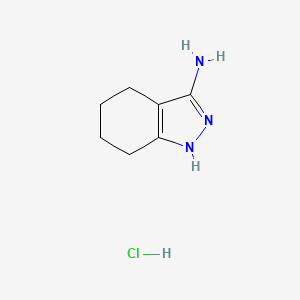

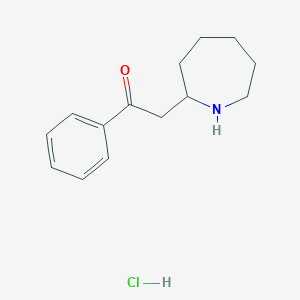

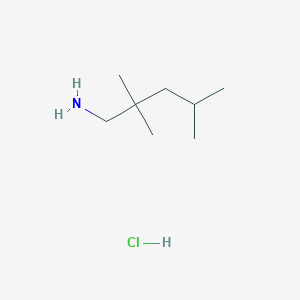

![2-Ethyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride](/img/structure/B1377306.png)
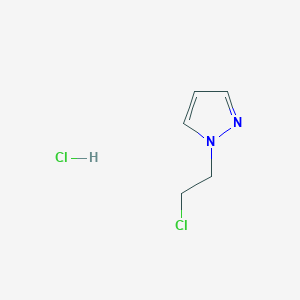

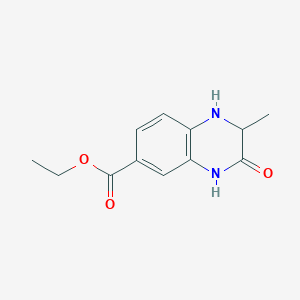

![2-Methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride](/img/structure/B1377313.png)
